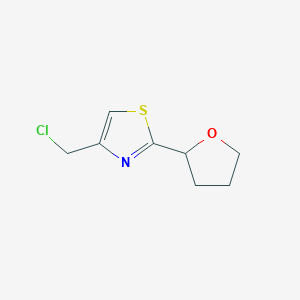

4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole

Description

4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 4-position and a tetrahydrofuran-2-yl (oxolan-2-yl) group at the 2-position. The thiazole ring’s electron-rich nature, combined with the reactive chloromethyl group, makes this compound a versatile intermediate in medicinal chemistry and agrochemical synthesis .

For example, 4-chloromethyl-substituted thiazoles are often prepared by condensing 1,3-dichloroacetone with thioacetamide under ZnCl₂ catalysis, followed by functionalization at the 2-position via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

4-(chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFJFRZVYYPJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233807 | |

| Record name | 4-(Chloromethyl)-2-(tetrahydro-2-furanyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423028-25-4 | |

| Record name | 4-(Chloromethyl)-2-(tetrahydro-2-furanyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(tetrahydro-2-furanyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole typically involves the reaction of 2-(oxolan-2-yl)-1,3-thiazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dihydrothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The thiazole ring structure is frequently associated with antimicrobial activity. Compounds containing the thiazole moiety have been reported to exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazole have shown effectiveness against various pathogens, making them potential candidates for developing new antibiotics and antifungal agents .

Cancer Research

Thiazole derivatives, including 4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole, are being explored for their anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. Studies have demonstrated that modifications to the thiazole structure can enhance its potency against tumors, suggesting a promising avenue for cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE). This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. The ability to design compounds that selectively inhibit AChE could lead to effective treatments for cognitive decline associated with such conditions .

Materials Science

Synthesis of Novel Materials

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, leading to the development of novel materials with tailored properties. These materials can be utilized in coatings, adhesives, and other industrial applications .

Polymer Science

In polymer chemistry, thiazole derivatives are being investigated for their role in creating advanced polymeric materials. The incorporation of thiazole units into polymer backbones can impart desirable characteristics such as thermal stability and enhanced mechanical properties. This application is particularly relevant in the development of high-performance polymers used in electronics and aerospace industries .

Agricultural Applications

Pesticide Development

The biological activity of this compound extends to agricultural science, where it is being evaluated for its potential as a pesticide or herbicide. The compound's ability to disrupt biological processes in pests could provide a basis for developing environmentally friendly pest control agents that minimize harm to non-target organisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with biological receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related thiazole derivatives, focusing on substituent variations and their implications:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The oxolan-2-yl group (electron-donating) may enhance solubility compared to electron-withdrawing substituents like nitro (NO₂) or trifluoromethyl (CF₃) groups, which increase electrophilicity and reactivity .

- Biological Activity : Chlorophenyl and trifluoromethylphenyl analogs exhibit stronger antimicrobial and antitumor activities due to enhanced membrane penetration and target binding . In contrast, the oxolan-2-yl derivative’s cyclic ether moiety may improve metabolic stability .

Physicochemical Properties

- Boiling Points : Alkyl-substituted derivatives (e.g., isopropyl, 235.8°C) have higher boiling points than aryl-substituted analogs due to reduced π-π stacking .

- Lipophilicity : Chlorophenyl and trifluoromethylphenyl derivatives show higher logP values, correlating with increased bioavailability in hydrophobic environments .

Pharmacological Potential

- Antimicrobial Activity : Compounds like 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole demonstrate efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) via membrane disruption .

- Antioxidant Activity : Schiff base thiazole analogs (e.g., 2-nitrobenzylidene derivatives) exhibit DPPH radical scavenging (IC₅₀: 12–25 µM), suggesting utility in oxidative stress management .

Biological Activity

4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole is a compound within the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of thiazole derivatives, including this compound. A significant investigation reported that this compound exhibited remarkable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), with an IC50 of 0.093 µM, indicating a strong potential for therapeutic application in cancer treatment.

Mechanistic Insights

The compound induces apoptosis and necrosis in cancer cells while causing cell cycle arrest at the G1 phase. The reduction in cellular population in the G2/M phase further supports its efficacy as an anticancer agent. In silico molecular docking studies confirmed a high binding affinity to VEGFR-2 proteins, reinforcing the compound's potential as a targeted therapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been explored extensively. One study synthesized several thiazole compounds and evaluated their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX). The results demonstrated that these compounds effectively inhibited COX-2 with IC50 values ranging from 0.76 to 9.01 µM, showcasing their potential as anti-inflammatory agents .

In Vivo Studies

In vivo analgesic and anti-inflammatory studies further validated the efficacy of these compounds using models such as the hot plate method for analgesia and carrageenan-induced inflammation assays. The findings suggest that these thiazole derivatives could serve as viable alternatives to traditional anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A series of synthesized 1,3-thiazoles were tested against various bacterial strains, revealing varying degrees of activity. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 10 | 150-200 | S. aureus |

| 11 | 200 | E. coli |

| 12 | 125-150 | A. niger |

| 13 | 50 | S. aureus, E. coli |

| 14 | 75 | Multiple strains |

This table summarizes the antimicrobial activity of selected thiazole derivatives, indicating their potential utility in treating infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.